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molecular formula C15H21BN2O3 B2502211 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 1362243-58-0

1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B2502211
M. Wt: 288.15
InChI Key: FAWRQFIZFNVUIS-UHFFFAOYSA-N
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Patent
US09376441B2

Procedure details

To a solution of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one (235 mg, 0.857 mmol) and iodomethane (0.267 mL, 4.29 mmol) in DMF (10 mL) was added K2CO3 (592 mg, 4.29 mmol). The reaction mixture was stirred for 23 h and the product was then precipitated with water. The title compound was collected by filtration. LCMS-ESI+ (m/z): [M+H]+ calcd for C15H22BN2O3: 289.2; found: 289.1.
Quantity
0.267 mL
Type
reactant
Reaction Step One
Name
Quantity
592 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([B:11]3[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]3)=[CH:10][C:5]=2[NH:4][C:3]1=[O:20].IC.[C:23]([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([B:11]3[O:12][C:13]([CH3:19])([CH3:18])[C:14]([CH3:16])([CH3:17])[O:15]3)=[CH:10][C:5]=2[N:4]([CH3:23])[C:3]1=[O:20] |f:2.3.4|

Inputs

Step One
Name
Quantity
235 mg
Type
reactant
Smiles
CN1C(NC2=C1C=CC(=C2)B2OC(C(O2)(C)C)(C)C)=O
Name
Quantity
0.267 mL
Type
reactant
Smiles
IC
Name
Quantity
592 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 23 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product was then precipitated with water
FILTRATION
Type
FILTRATION
Details
The title compound was collected by filtration

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
Smiles
CN1C(N(C2=C1C=CC(=C2)B2OC(C(O2)(C)C)(C)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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